

# 3-Pyridinecarboxamidine: Technical Compendium & Synonym Guide

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## Compound of Interest

Compound Name: 3-Pyridinecarboxamidine

CAS No.: 23255-20-1

Cat. No.: B3006089

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## Executive Summary

**3-Pyridinecarboxamidine** (CAS: 23255-20-1), widely recognized in the pharmaceutical sciences as Nicotinamidine, is a critical heterocyclic building block and pharmacophore. It is the amidine analog of Nicotinamide (Vitamin B3), characterized by the substitution of the amide oxygen with an imine group.

This structural modification confers significant basicity (

) and enables the molecule to function as a cationic mimetic of the amino acid Arginine. Consequently, **3-Pyridinecarboxamidine** and its derivatives are extensively utilized in medicinal chemistry as competitive inhibitors of trypsin-like serine proteases (e.g., thrombin, urokinase, factor Xa), where they anchor into the S1 specificity pocket of the enzyme.

**CRITICAL DISTINCTION:** Researchers must rigorously distinguish between Nicotinamidine (Amidine) and Nicotinamide (Amide). While their names are phonetically similar, their chemical reactivity and biological targets are distinct. Nicotinamide is a vitamin and PARP inhibitor; Nicotinamidine is a protease inhibitor scaffold.

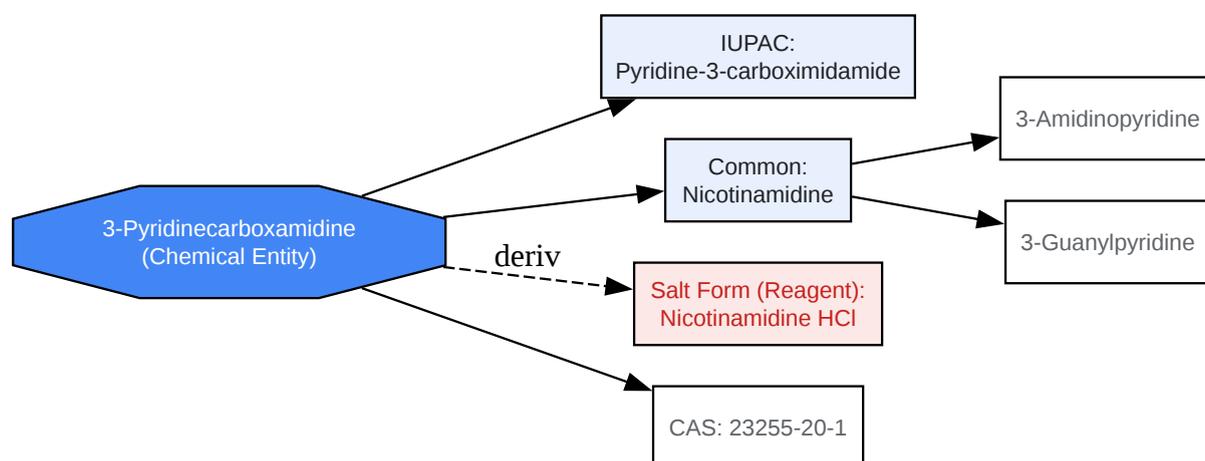
## Nomenclature Taxonomy & Identifiers

The following table consolidates the validated synonyms and identifiers for **3-Pyridinecarboxamidine**. This taxonomy is essential for cross-referencing databases such as PubChem, SciFinder, and Reaxys.

**Table 1: Synonym & Identifier Matrix**

Category	Primary Name / Identifier	Alternative / Deprecated Names
Common Names	Nicotinamidine	3-Amidinopyridine; 3-Guanylpyridine
IUPAC Name	Pyridine-3-carboximidamide	3-Pyridinecarboximidamide
Chemical Structure	3-Pyridinecarboxamidine	C-(3-Pyridyl)formamidine
Salt Forms	Nicotinamidine HCl	3-Amidinopyridine hydrochloride; 3-Pyridinecarboxamidine monohydrochloride
CAS Registry	23255-20-1 (Free Base)	7356-60-7 (Hydrochloride); 63265-42-9 (HCl alt ref)
InChI Key	FVGUUJNEJJPLCS-UHFFFAOYSA-N	(Free Base)
SMILES	<chem>C1=CC(=CN=C1)C(=N)N</chem>	<chem>NC(=N)c1ccncc1</chem>

## Visualizing the Nomenclature Hierarchy



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Figure 1: Nomenclature hierarchy linking the chemical entity to its standardized and trivial names.

## Structural Context & Chemical Properties

### Isomeric Relationships

The position of the amidine group on the pyridine ring dictates biological activity.

- 3-Isomer (Nicotinamidine): Often used in fragment-based drug design for diverse targets, including urokinase and specific kinase inhibitors.
- 4-Isomer (Isonicotinamidine): Highly potent S1 pocket binder; frequently seen in thrombin inhibitors (e.g., Dabigatran intermediates).

### Physicochemical Profile

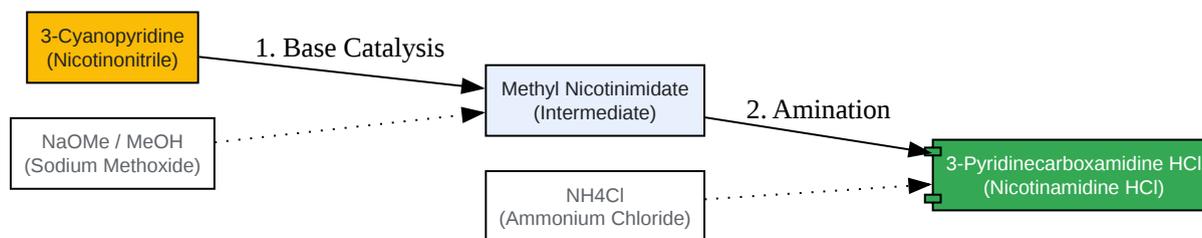
The amidine group is a strong base. In physiological pH (7.4), **3-Pyridinecarboxamidine** exists predominantly in its protonated (cationic) form. This positive charge is the key driver for its electrostatic interaction with the aspartate residue (Asp189) at the bottom of the S1 pocket in serine proteases.

Property	Value	Note
Molecular Weight	121.14 g/mol	Free base
pKa (Amidine)	~11.0 - 11.5	Highly basic; protonated at pH 7.4
H-Bond Donors	2	Amidine -NH <sub>2</sub> and =NH
H-Bond Acceptors	2	Pyridine N and Amidine N
LogP	-0.3 (approx)	Hydrophilic due to polarity

### Synthesis & Production Protocols

The industrial and laboratory standard for synthesizing **3-Pyridinecarboxamidine** is the Pinner Reaction, utilizing 3-Cyanopyridine (Nicotinonitrile) as the starting material. This method is preferred for its high yield and the stability of the resulting hydrochloride salt.

## Synthesis Workflow (Pinner Reaction)



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Figure 2: Step-wise synthesis via the Pinner reaction mechanism.

## Laboratory Protocol: Synthesis of Nicotinamide HCl

Based on verified methodologies (e.g., US Patent 5294612).

Reagents:

- 3-Cyanopyridine (208 g, 2.0 mol)[1][2]
- Sodium Methoxide (catalytic amount or stoichiometric, e.g., 0.1 eq)
- Methanol (Anhydrous)
- Ammonium Chloride (118 g, 2.2 mol)[1][2]

Procedure:

- Imidate Formation: Dissolve 3-Cyanopyridine in anhydrous methanol. Add Sodium Methoxide at  
    . Stir until dissolved.
- Incubation: Store the stoppered reaction mixture at  
    for 24–96 hours. This allows the formation of the O-methyl imidate intermediate.

- Amidation: Add solid Ammonium Chloride directly to the mixture.
- Reaction: Stir at room temperature (or slight reflux depending on kinetics required) for 4–8 hours.
- Isolation: Remove solvent in vacuo. Triturate the residue with isopropanol/ether to precipitate the product.[1][2]
- Purification: Collect the white solid by filtration. Yield is typically >85%. [1][2][3]

Validation:

- Melting Point: Expect ~141–142°C (dried).
- NMR: Confirm disappearance of the nitrile peak and appearance of amidine protons.

## Pharmaceutical Applications & Mechanism

### Serine Protease Inhibition

The primary utility of **3-Pyridinecarboxamidine** in drug discovery is as a P1 residue surrogate.

- Mechanism: Trypsin-like serine proteases cleave peptide bonds following a positively charged residue (Arginine or Lysine).
- Mimicry: The amidine group of Nicotinamidine mimics the guanidine group of Arginine.
- Binding: It forms a salt bridge with Aspartate 189 (Asp189) at the bottom of the S1 pocket, competitively inhibiting the enzyme.

### Activity-Based Probes (ABPs)

Recent research utilizes **3-Pyridinecarboxamidine** derivatives to create Activity-Based Probes. These molecules covalently bond to the active site of proteases, allowing scientists to profile enzyme activity in complex biological samples (e.g., profiling protease levels in cystic fibrosis sputum).

### Emerging Materials Science

Beyond pharma, **3-Pyridinecarboxamide** is increasingly cited in the synthesis of 2D Perovskite materials. It acts as an organic spacer cation, stabilizing the lead-halide octahedral layers. The 3-isomer induces unique "kinked" structural frameworks compared to the linear 4-isomer, influencing optoelectronic properties.

## References

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